2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative with a 4-methylphenyl substituent at position 1 and an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety. The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methylphenyl group contributes to lipophilicity, while the trifluoromethylphenyl moiety enhances metabolic stability and bioavailability due to the electron-withdrawing effects of the CF₃ group.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-6-8-14(9-7-13)29-19-15(10-26-29)20(31)28(12-25-19)11-18(30)27-17-5-3-2-4-16(17)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCOHMZIRKOZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects: Fluorine vs. Trifluoromethyl vs. Benzyl: The trifluoromethyl group in the target compound likely confers higher metabolic stability than the benzyl group in , which is prone to oxidative metabolism.
Core Modifications :
- The chromen-4-one derivative demonstrates that heterocyclic expansions (e.g., fused rings) can increase thermal stability but may complicate synthesis.
- The pyrimidoindole core in introduces a sulfur atom, which could enhance binding to cysteine-rich enzyme active sites.
Pharmacokinetic Predictions: The target compound’s trifluoromethyl group and methylphenyl substituent balance lipophilicity and steric effects, suggesting moderate oral bioavailability.
Research Findings and Limitations
- Activity Data: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound. However, pyrazolo[3,4-d]pyrimidinones are frequently associated with kinase inhibition (e.g., JAK2, EGFR) .
- Synthetic Feasibility : The synthesis route for and involves Suzuki couplings or acetamide linkages, suggesting the target compound could be synthesized similarly.
- Toxicity : Fluorinated analogs often show reduced toxicity due to enhanced stability, but methyl groups may increase off-target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
